5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCQEXLHVHWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Structure Assembly
Sodium Alkoxide-Mediated Cyclocondensation
A widely adopted route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile under alkaline conditions. Sodium ethoxide or methoxide (0.5–1.5 equiv) in anhydrous ethanol at 70–90°C facilitates a tandem Michael addition-cyclization sequence, yielding the cyclopenta[d]pyrimidine core. Key advantages include:
- Yield Optimization : Reactions conducted at 80°C for 12–16 hours achieve 68–82% isolated yields, with electron-deficient aryl groups enhancing cyclization efficiency.
- Mechanistic Pathway : The alkoxide initiates nucleophilic attack on propanedinitrile, forming an enolate intermediate that undergoes [3+3] cyclization with the diarylidenecyclopentanone.
Table 1: Representative Cyclocondensation Conditions
| Starting Material | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,5-Bis(4-fluorobenzylidene)cyclopentanone | NaOEt | 80 | 14 | 78 |
| 2,5-Bis(4-methoxybenzylidene)cyclopentanone | NaOMe | 75 | 16 | 72 |
Transition Metal-Catalyzed Coupling Approaches
Palladium-Mediated Cross-Coupling and Cyclopropanation
A modular synthesis leverages palladium catalysis to construct the cyclopentane ring. As demonstrated by, 2-chloro-4-methylpyrimidine undergoes Suzuki-Miyaura coupling with potassium vinyltrifluoroborate (1.1 equiv) using Pd(OAc)₂/dppf (2 mol%) in dioxane/water (4:1) at 90°C. Subsequent cyclopropanation with t-butyl bromoacetate and DABCO generates the bicyclic framework in 58% overall yield.
Critical Process Parameters:
Intramolecular Cyclization of Linear Precursors
Copper-Catalyzed Ullmann-Type Cyclization
Patent literature discloses a two-step protocol starting from 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Key stages:
- Coupling with Acrylic Acid : NiCl₂/CuI (3:1 mol%) catalyzes C–C bond formation in ethanol at 65°C (73% yield).
- Cyclization : CuCl (40 mol%) in DMSO at 70°C induces intramolecular esterification, affording the carboxylic acid in 98% yield.
Table 2: Cyclization Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuCl | DMSO | 70 | 97.6 |
| CuBr | DMF | 80 | 89.2 |
| None | THF | 100 | <5 |
Analytical Characterization and Validation
Spectroscopic Fingerprinting
Industrial-Scale Considerations
While laboratory methods are well-established, scalability challenges persist:
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Direct oxidation of related compounds using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Applications
One of the primary applications of 5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid is in the development of cancer therapeutics. Research has shown that derivatives of this compound can act as effective inhibitors of SHP2 (Src Homology 2 domain-containing Protein Tyrosine Phosphatase 2), a key regulator in the ERK/MAPK signaling pathway. This pathway is crucial for cellular proliferation and survival, making it a target for cancer treatment.
- Mechanism of Action : The compounds derived from this compound inhibit SHP2 activity, leading to reduced ERK phosphorylation. This inhibition results in decreased cell proliferation and survival in cancerous cells .
- Selectivity and Safety : Compared to existing SHP2 antagonists like SHP099 and RMC-4550, these derivatives exhibit higher selectivity with a lower risk of cardiotoxicity, which is a significant concern with many cancer therapies .
Antimicrobial Activity
Another promising application of this compound is its potential antimicrobial properties. Recent studies have synthesized various derivatives that demonstrate significant antimicrobial activity against pathogens such as Pseudomonas aeruginosa.
- Synthesis and Evaluation : A combinatorial library of amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids was developed. These compounds were evaluated for their ability to inhibit the TrmD enzyme in Pseudomonas aeruginosa, showing broad-spectrum antimicrobial activity .
- Minimum Inhibitory Concentration (MIC) : Specific derivatives have shown promising MIC values against reference strains, indicating their potential as effective antimicrobial agents .
Pharmacological Studies
Pharmacological studies involving this compound have revealed its potential as a scaffold for developing new drugs.
- Antifolate Activity : Novel antifolates based on the cyclopenta[d]pyrimidine structure have been synthesized. These compounds exhibit antitumor activities and are being investigated for their efficacy in treating various cancers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid depends on its specific application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Cyclopenta[d]pyrimidine Carboxylic Acids
The position of the carboxylic acid group on the cyclopenta[d]pyrimidine ring significantly influences physicochemical and biological properties:
The 4-carboxylic acid derivative exhibits stronger hydrogen-bonding capacity compared to 5- and 6-position isomers, which may enhance binding to biological targets like enzymes .
Ester Derivatives
Esterification of the carboxylic acid group modulates lipophilicity and reactivity. For example, 2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate (CAS 117663-60-2) is a high-purity intermediate (≥98%) used in API synthesis. Unlike the free acid, this ester derivative shows improved stability under acidic conditions, making it suitable for industrial-scale reactions .
Heterocyclic Analogues with Antimicrobial Activity
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides demonstrate potent antimicrobial activity, attributed to the thiophene ring’s electron-rich nature enhancing target interaction . In contrast, this compound lacks the sulfur atom but compensates with a rigid cyclopentane ring, which may reduce metabolic degradation in vivo .
Substituent Effects in Pyrimidine Carboxylic Acids
Comparing 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) with the target compound highlights the impact of substituents:
- Cyclopentane fusion : Introduces conformational constraints, possibly favoring selective binding to protein pockets .
Biological Activity
5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid (CPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of CPCA, highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of CPCA features a cyclopentane fused with a pyrimidine ring and a carboxylic acid functional group. Its synthesis typically involves multi-step organic reactions, including cyclization processes that yield the desired heterocyclic framework. Recent studies have focused on optimizing synthetic routes to enhance yield and purity.
CPCA exhibits biological activity through various mechanisms:
- Enzyme Inhibition : CPCA has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. For instance, it interacts with enzymes that regulate cell cycle progression and apoptosis, leading to reduced tumor growth in vitro and in vivo .
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with neurodegenerative diseases. This modulation can provide therapeutic benefits by restoring normal receptor function.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of CPCA. It has been evaluated against various cancer cell lines, including melanoma and breast cancer. The results indicate significant antiproliferative effects attributed to its ability to bind to the colchicine site on tubulin, inhibiting microtubule polymerization:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma | 5.2 | Tubulin binding |
| Breast Cancer | 3.8 | Inhibition of cell cycle |
| Lung Cancer | 4.1 | Apoptosis induction |
These findings suggest that CPCA could serve as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
CPCA has also been investigated for its antimicrobial properties. Recent docking studies revealed its potential against various bacterial strains by targeting specific enzymes like TrmD from Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate broad-spectrum activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 15 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
These results highlight the compound's promise as an antimicrobial agent .
Case Studies
- In Vivo Efficacy : In a recent study involving a melanoma xenograft model, CPCA demonstrated significant suppression of tumor growth compared to control groups. Mice treated with CPCA showed reduced tumor volume and prolonged survival rates .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of CPCA in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting its potential in treating conditions like Alzheimer's disease.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR distinguish ring current effects in the bicyclic system. For example, deshielded protons on the cyclopentane ring confirm fused-ring geometry .
- Mass Spectrometry : High-resolution MS (HRMS) identifies fragmentation patterns unique to the carboxylic acid moiety (e.g., loss of CO at m/z 44) .
- X-ray Crystallography : Resolves bond-length alternations in the fused rings, confirming tautomeric forms .
Advanced Applications : Synchrotron-based XRD detects conformational changes under varying pH, critical for studying bioactivity .
How do structural modifications at the 4-carboxylic acid position affect bioactivity?
Advanced Research Focus
Derivatization (e.g., esterification, amidation) alters pharmacokinetics:
- Ester Prodrugs : Methyl or ethyl esters improve membrane permeability, as shown in cellular uptake assays using Caco-2 models .
- Amide Derivatives : Substituents like cyclobutylmethylamino enhance target affinity (e.g., kinase inhibition IC values reduced by 10-fold vs. parent compound) .
Contradiction Analysis : Some studies report decreased activity upon esterification due to reduced hydrogen-bonding capacity. Resolving this requires comparative molecular field analysis (CoMFA) to map steric/electronic requirements .
What strategies address discrepancies in reported enzyme inhibition data for this compound?
Advanced Research Focus
Conflicting inhibition data (e.g., COX-2 vs. COX-1 selectivity) may arise from assay conditions:
- pH Dependence : The carboxylic acid’s pKa (~2.5) affects ionization state; activity in buffers at physiological pH (7.4) should be validated .
- Redox Interference : Thiol-containing assay buffers (e.g., glutathione) may reduce disulfide-linked byproducts, altering apparent IC .
Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition) .
How can computational modeling predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina simulates binding to ATP pockets (e.g., in kinases), prioritizing residues like Lys33 and Asp184 for mutagenesis validation .
- MD Simulations : Free-energy perturbation (FEP) calculations quantify binding entropy contributions, explaining discrepancies between in silico and in vitro data .
Case Study : Docking against PARP1 predicted a ΔG of −9.2 kcal/mol, but experimental K was weaker (∼10 µM). Adjusting solvation parameters in simulations improved correlation .
What are the challenges in achieving regioselectivity during halogenation or cross-coupling reactions?
Q. Advanced Research Focus
- Halogenation : Electrophilic chlorination at the 4-position competes with 2-position substitution. Using bulky directing groups (e.g., tert-butyl) enforces 4-selectivity (≥90% yield) .
- Suzuki Coupling : Steric hindrance limits aryl boronic acid access to the pyrimidine ring. Microwave-assisted conditions (150°C, 30 min) improve coupling efficiency .
Contradiction : Some studies report preferential 2-substitution under Pd catalysis. DFT studies attribute this to lower activation energy for oxidative addition at C2 .
How does the compound’s stability vary under different storage conditions?
Q. Basic Research Focus
- Thermal Stability : TGA shows decomposition onset at 180°C, but cyclopentane ring strain may accelerate degradation at >100°C .
- Photostability : UV-Vis studies indicate photosensitivity (λ 270 nm); amber vials and inert atmospheres (N) are recommended .
Advanced Analysis : Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation products (e.g., decarboxylated derivatives) via LC-MS .
What are the limitations of current synthetic methods, and how can they be improved?
Q. Advanced Research Focus
- Yield Limitations : Multi-step syntheses often result in <40% overall yield due to intermediate purification losses. Flow chemistry reduces step count and improves throughput .
- Green Chemistry : Replace DMF with Cyrene™ (a biodegradable solvent) in cyclization steps, reducing environmental impact without sacrificing yield .
Data-Driven Optimization : Machine learning models trained on reaction databases predict optimal catalysts (e.g., RuPhos Pd G3 for Buchwald-Hartwig aminations) .
How do tautomeric forms of this compound influence its chemical and biological properties?
Advanced Research Focus
The pyrimidine ring exists in keto-enol equilibrium (Scheme 2 in ):
- Keto Form : Dominant in non-polar solvents; enhances hydrogen-bonding with target proteins.
- Enol Form : Favored in polar protic solvents; increases solubility but reduces membrane permeability.
Experimental Validation : H-N HMBC NMR confirms tautomer ratios, while kinetic studies correlate enol content with bioactivity half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
